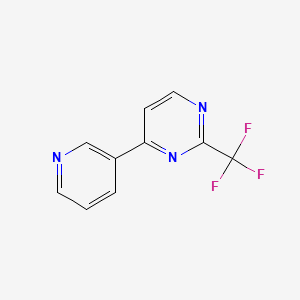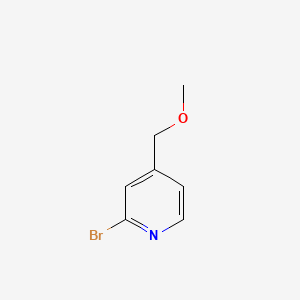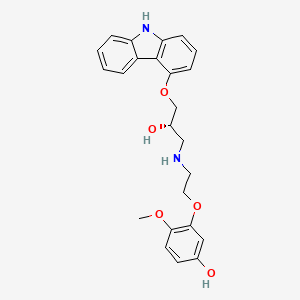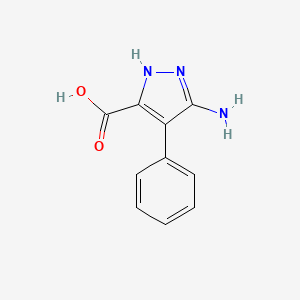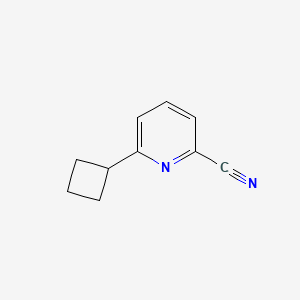![molecular formula C12H12N2O3 B578464 4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylic acid CAS No. 1272756-04-3](/img/structure/B578464.png)
4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. In
Aplicaciones Científicas De Investigación
4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylic acid has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results as an anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has also shown potential as an antimicrobial agent, with activity against both gram-positive and gram-negative bacteria.
Mecanismo De Acción
The mechanism of action of 4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylic acid involves the inhibition of various cellular processes. In cancer cells, this compound induces apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic proteins. It also inhibits the cell cycle progression by targeting the cyclin-dependent kinases. In bacterial cells, this compound disrupts the bacterial cell wall synthesis and inhibits the DNA gyrase activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylic acid are diverse and depend on the specific application. In cancer cells, this compound induces apoptosis and inhibits cell proliferation, leading to the suppression of tumor growth. In bacterial cells, this compound disrupts the bacterial cell wall synthesis and inhibits the DNA gyrase activity, leading to the inhibition of bacterial growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylic acid in lab experiments include its high potency and selectivity towards cancer cells and bacteria. However, the limitations of using this compound include its low solubility and stability, which can affect its efficacy in in vitro and in vivo experiments.
Direcciones Futuras
The potential applications of 4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylic acid are vast, and there are several future directions that can be explored. One of the future directions includes the development of more stable and soluble analogs of this compound for better efficacy in in vitro and in vivo experiments. Additionally, the potential of this compound as an antimicrobial agent can be further explored, and its activity against different strains of bacteria can be studied. Moreover, the combination of this compound with other anticancer agents can be investigated to enhance its efficacy in cancer treatment.
Conclusion:
In conclusion, 4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylic acid is a promising compound with potential applications in various fields, including medicinal chemistry and microbiology. Its mechanism of action involves the inhibition of various cellular processes, leading to its anticancer and antimicrobial activity. However, its low solubility and stability can limit its efficacy in in vitro and in vivo experiments. Several future directions can be explored to further enhance the potential of this compound.
Métodos De Síntesis
The synthesis of 4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylic acid involves the reaction of 3-aminobenzamide with cyclobutanone in the presence of a catalyst. This reaction leads to the formation of the spirocyclic quinazoline core, which is then further modified to obtain the desired compound.
Propiedades
IUPAC Name |
4-oxospiro[1,3-dihydroquinazoline-2,1'-cyclobutane]-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-10-9-7(11(16)17)3-1-4-8(9)13-12(14-10)5-2-6-12/h1,3-4,13H,2,5-6H2,(H,14,15)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRWDISMMWPNQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)NC3=CC=CC(=C3C(=O)N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4,5,6,7-tetrahydrothieno[2,3-C]pyridine-2-carboxylate](/img/structure/B578381.png)






![Benzyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B578391.png)
